-lambda~5~-phosphane CAS No. 921223-06-5](/img/structure/B14172242.png)
[2-Ethoxy-2-(ethylsulfanyl)ethenylidene](triphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-2-(ethylsulfanyl)ethenylidene-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with an ethenylidene group bonded to a triphenylphosphane moiety, along with ethoxy and ethylsulfanyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(ethylsulfanyl)ethenylidene-lambda~5~-phosphane typically involves multi-step organic reactions. One common method starts with the preparation of the ethenylidene intermediate, which is then reacted with triphenylphosphane under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The purification process is also crucial, often involving techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Ethoxy-2-(ethylsulfanyl)ethenylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Ethoxy-2-(ethylsulfanyl)ethenylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 2-Ethoxy-2-(ethylsulfanyl)ethenylidene-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The ethenylidene group can participate in various chemical reactions, while the triphenylphosphane moiety can act as a ligand, coordinating with metal centers in catalytic processes. These interactions can modulate biological pathways or enhance the efficiency of industrial processes.
相似化合物的比较
Similar Compounds
[2-(Ethylsulfanyl)ethoxy]ethanol: This compound shares the ethylsulfanyl and ethoxy groups but lacks the ethenylidene and triphenylphosphane moieties.
Triphenylphosphane: A simpler compound that serves as a common ligand in coordination chemistry.
Ethenylidene derivatives: Compounds with similar ethenylidene groups but different substituents.
Uniqueness
2-Ethoxy-2-(ethylsulfanyl)ethenylidene-lambda~5~-phosphane is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its role as a ligand in coordination chemistry make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
921223-06-5 |
|---|---|
分子式 |
C24H25OPS |
分子量 |
392.5 g/mol |
InChI |
InChI=1S/C24H25OPS/c1-3-25-24(27-4-2)20-26(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,3-4H2,1-2H3 |
InChI 键 |
JDRCUEJRVVZMMZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


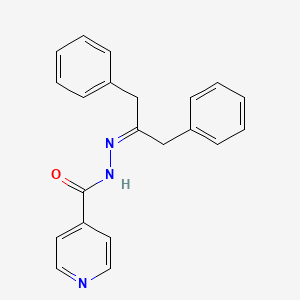
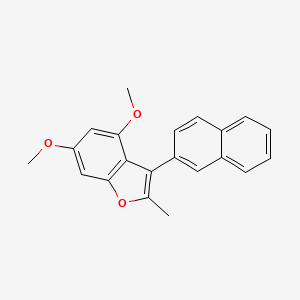

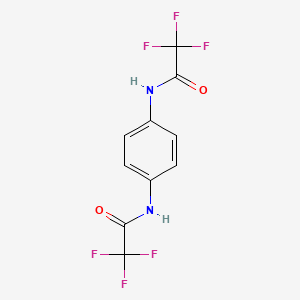
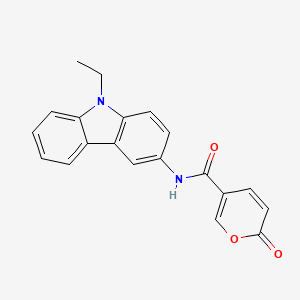
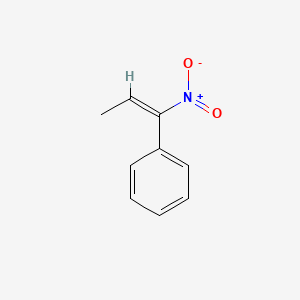

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
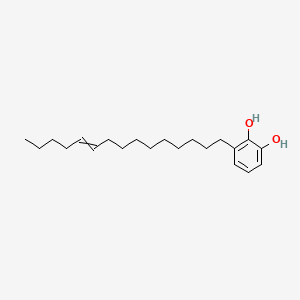
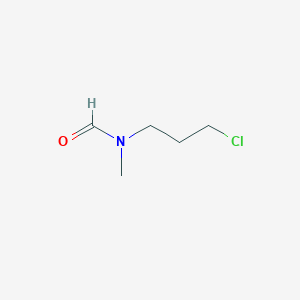
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

